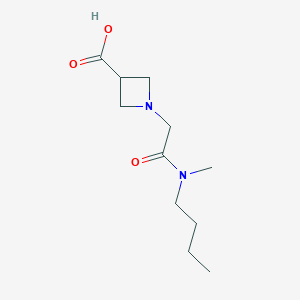

1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid

Description

This compound features a unique azetidine-3-carboxylic acid core substituted with a 2-(butyl(methyl)amino)-2-oxoethyl side chain. Its molecular formula is C₁₁H₂₁N₃O₃, with a molar mass of 243.30 g/mol. The butyl(methyl)amino group distinguishes it from analogs with smaller or aromatic substituents, influencing solubility, metabolic stability, and receptor binding .

Properties

IUPAC Name |

1-[2-[butyl(methyl)amino]-2-oxoethyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-4-5-12(2)10(14)8-13-6-9(7-13)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEAFBRNCKJTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Azetidines, a class of compounds to which this molecule belongs, are known to have a broad spectrum of biological properties.

Mode of Action

Azetidines are known to be prepared by various chemical reactions including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams. These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Azetidines are known to be involved in a variety of biological properties.

Biochemical Analysis

Biochemical Properties

1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with diaminopimelate epimerase, an enzyme crucial for lysine biosynthesis in plants. The nature of these interactions often involves the formation of stable complexes, which can inhibit or modify the enzyme’s activity. Additionally, the compound’s azetidine ring imparts strain-driven reactivity, making it a valuable tool in synthetic organic chemistry.

Cellular Effects

The effects of 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby altering cellular metabolism and enhancing the cell’s ability to cope with oxidative damage. Furthermore, its impact on cell signaling pathways can lead to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzymes. For instance, its interaction with diaminopimelate epimerase involves binding to the enzyme’s active site, thereby inhibiting its activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical applications.

Dosage Effects in Animal Models

The effects of 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses without causing detrimental effects.

Metabolic Pathways

1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with diaminopimelate epimerase affects the lysine biosynthesis pathway, leading to changes in metabolite levels. Additionally, the compound can influence other metabolic pathways by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and potential therapeutic applications.

Subcellular Localization

1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.

Comparison with Similar Compounds

1-Boc-3-amino-3-azetidinecarboxylic acid (CAS 1262412-13-4)

- Structure : Features a Boc-protected amine and carboxylic acid on the azetidine ring.

- Key Differences: Substituents: Lacks the amide side chain; instead, it has a tert-butoxycarbonyl (Boc) group and an amino group. Physicochemical Properties:

- Predicted pKa: 1.90 (carboxylic acid) vs. the target compound’s similar ionization profile.

- Applications: Boc-protected intermediates are common in peptide synthesis, whereas the target compound’s amide side chain may suit receptor-targeted applications.

Leukotriene B₄ Antagonists (e.g., 4g and 2a from )

- Structures: Indolyl/naphthyl cores with 2-[methyl(phenethyl)amino]-2-oxoethyl side chains.

- Key Differences: Aromatic vs. Biological Activity: 4g and 2a exhibit IC₅₀ values of 8 nM and 4.7 nM, respectively, in human neutrophil receptor binding. The target’s lack of aromatic systems may reduce affinity but improve metabolic stability .

tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 1422344-49-7)

- Structure : Azetidine with a ketone-containing side chain and Boc protection.

- Key Differences :

Structure-Activity Relationship (SAR) Insights

- Azetidine vs. Other Rings : The azetidine’s rigidity may improve target selectivity compared to larger rings (e.g., piperidine in ’s (S)-2-methylpiperidine) .

- Carboxylic Acid Role: Ionization at physiological pH (~2.0 pKa) enhances solubility and interaction with polar residues in biological targets, similar to 4-amino-2-methoxybenzoic acid () .

Preparation Methods

Azetidine-3-carboxylic Acid Core Synthesis

The azetidine ring with a carboxylic acid at the 3-position is a key scaffold. Several methods have been reported for synthesizing azetidine-3-carboxylic acid derivatives, which serve as precursors for further functionalization.

2.1. Halogenated Azetidine Intermediates

Introduction of the 2-(Butyl(methyl)amino)-2-oxoethyl Side Chain

The key functionalization step to obtain 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid involves coupling the azetidine-3-carboxylic acid derivative with an appropriate amino acid or amide side chain.

3.1. Amide Bond Formation via Carbodiimide-Mediated Coupling

A common and effective method for attaching the butyl(methyl)amino-2-oxoethyl moiety is through amide bond formation using carbodiimide chemistry:

- The azetidine-3-carboxylic acid or its tert-butyl ester protected form is reacted with the corresponding amino acid derivative containing the butyl(methyl)amino group.

- Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and additives like hydroxybenzotriazole (HOBT) are used to activate the carboxyl group.

- The reaction is typically performed in dichloromethane at room temperature for several hours (e.g., 4 hours).

- After reaction completion, the mixture is worked up by partitioning between aqueous and organic phases, followed by purification via silica gel chromatography to afford the amide product as a white solid.

3.2. Example Reaction Conditions

| Reagent/Condition | Details |

|---|---|

| Starting materials | 3-Amino-azetidine-1-carboxylic acid tert-butyl ester and 2-(butyl(methyl)amino)-2-oxoacetic acid derivative |

| Coupling agent | EDCI (1.0 equiv) |

| Additive | HOBT (1.0 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (approx. 20°C) |

| Reaction time | 4 hours |

| Workup | Partition between DCM and water, wash, dry over Na2SO4, filtration |

| Purification | Silica gel chromatography (gradient hexanes/ethyl acetate) |

This method yields the desired amide-linked azetidine derivative with high purity and good yield.

Alternative Synthetic Routes and Functionalizations

4.1. Horner–Wadsworth–Emmons and Aza-Michael Addition

An alternative route to functionalized azetidine derivatives involves:

- Conversion of N-Boc-azetidin-3-one to N-Boc-azetidin-3-ylidene acetate via DBU-catalyzed Horner–Wadsworth–Em

Q & A

(Basic) What are the standard synthetic routes for 1-(2-(Butyl(methyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid, and what key reaction conditions are required?

Answer:

The synthesis of this compound typically involves multi-step organic reactions, including amidation and alkylation . A plausible route starts with the reaction of azetidine-3-carboxylic acid derivatives with activated esters or acyl chlorides. For example, coupling 2-(butyl(methyl)amino)acetic acid with azetidine-3-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF under nitrogen atmosphere . Critical conditions include:

- Temperature control (0–25°C) to minimize side reactions.

- Use of a base (e.g., triethylamine) to neutralize HCl byproducts during acyl chloride activation .

- Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .

(Advanced) How can computational modeling optimize reaction pathways for this compound’s synthesis?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states, intermediate stability, and energy barriers. For instance, ICReDD’s methodology combines computational screening of reaction parameters (solvent, catalyst, temperature) with experimental validation, reducing trial-and-error approaches . Key steps:

- Use software like Gaussian or ORCA to model reaction mechanisms.

- Validate predictions using microreactor experiments to test optimal conditions (e.g., solvent polarity effects on amidation yields) .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR confirm the azetidine ring, butyl(methyl)amino group, and carboxylic acid protons. For example, the azetidine C3 proton appears as a multiplet at δ 3.5–4.0 ppm .

- FT-IR : Peaks at ~1700 cm (amide C=O) and ~2500–3000 cm (carboxylic acid O-H) verify functional groups .

- HPLC-MS : Ensures purity and molecular weight confirmation .

(Advanced) How should researchers resolve contradictions in spectroscopic data across analytical platforms?

Answer:

Contradictions (e.g., inconsistent NMR shifts) may arise from solvent effects, pH variations, or impurities. Strategies include:

- Cross-validation : Compare data from multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR) .

- Paramagnetic relaxation enhancement (PRE) assays to detect trace metal impurities affecting NMR signals .

- Standardized protocols : Use deuterated solvents buffered at consistent pH for reproducibility .

(Basic) What storage conditions are recommended to maintain the compound’s stability?

Answer:

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Avoid moisture: Use desiccants like silica gel in storage environments .

- Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can establish shelf-life .

(Advanced) How does the azetidine ring’s steric hindrance influence nucleophilic reactions?

Answer:

The azetidine ring’s small ring strain and restricted conformation reduce accessibility to the carboxylic acid group, slowing nucleophilic attacks (e.g., esterification). Computational studies suggest:

- Steric maps (e.g., using molecular dynamics) identify spatial constraints affecting reagent approach .

- Protecting group strategies : Temporarily block the carboxylic acid with tert-butyl esters to facilitate subsequent reactions .

(Basic) What purification methods are suitable for isolating this compound post-synthesis?

Answer:

- Recrystallization : Use polar aprotic solvents (DMF) mixed with acetic acid to remove unreacted starting materials .

- Flash chromatography : Employ silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .

- Lyophilization : For aqueous fractions, freeze-drying preserves the compound’s integrity .

(Advanced) How can in silico methods predict pharmacokinetic properties, and how are they validated?

Answer:

- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, logP, and metabolic stability. For example, the carboxylic acid group may limit blood-brain barrier penetration .

- Experimental validation : Compare predictions with in vitro assays (e.g., Caco-2 cell permeability or microsomal stability tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.